
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 1, and a 2-(1-pyrrolidinyl)ethoxy group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction of phenylhydrazine with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reaction: Introduction of the 2-(1-pyrrolidinyl)ethoxy group at position 5 through nucleophilic substitution.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and cyclocondensation techniques. These methods are favored for their efficiency and high yields. The use of catalysts such as transition metals or organocatalysts can further enhance the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.
Aplicaciones Científicas De Investigación
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its use as a reagent in analytical chemistry.
1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone: Used in the analysis of carbohydrates.
1-(2-Naphthyl)-3-methyl-5-pyrazolone: Employed in the detection of monosaccharides.
Uniqueness
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- is unique due to the presence of the 2-(1-pyrrolidinyl)ethoxy group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
15150-36-4 |
|---|---|
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-5-(2-pyrrolidin-1-ylethoxy)pyrazole |
InChI |
InChI=1S/C16H21N3O/c1-14-13-16(20-12-11-18-9-5-6-10-18)19(17-14)15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Clave InChI |
IHCLNKOHTBEGCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)OCCN2CCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



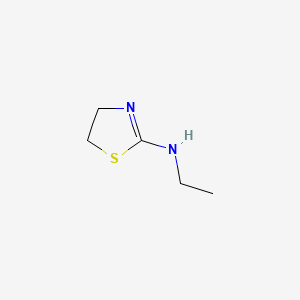
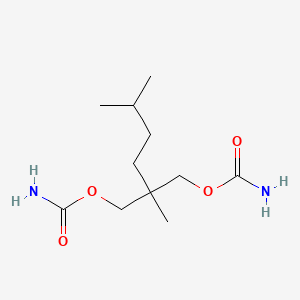
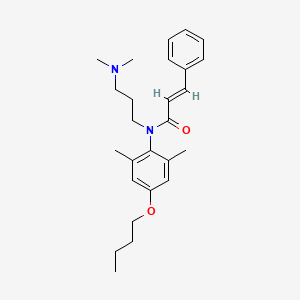
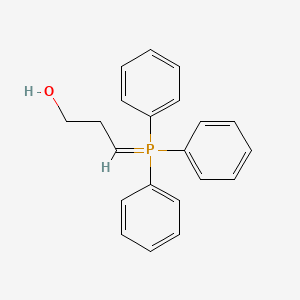
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

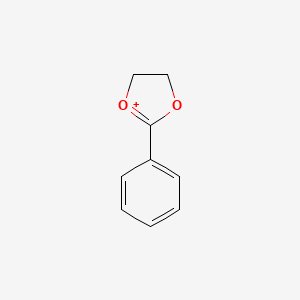
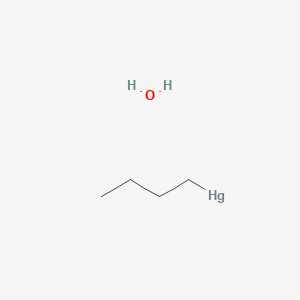
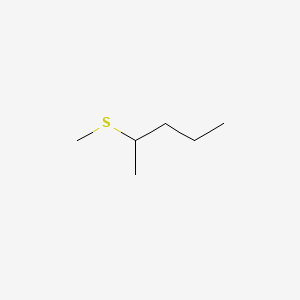

![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
